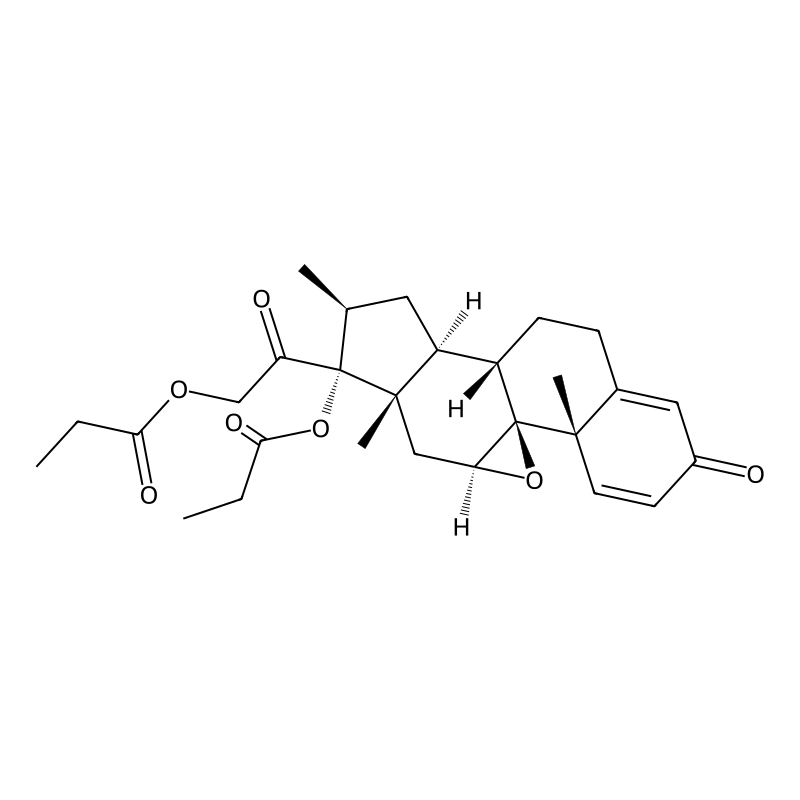

Betamethasone 9,11-Epoxide 17,21-Dipropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Limited Availability and Research Focus:

Betamethasone 9,11-Epoxide 17,21-Dipropionate (also known as Betamethasone 9β,11β-epoxide 17,21-dipropionate) is a derivative of the corticosteroid Betamethasone. While Betamethasone itself is widely used and studied, information about the specific research applications of Betamethasone 9,11-Epoxide 17,21-Dipropionate is scarce.

Existing Research:

Despite the limited information, some research has been conducted on Betamethasone 9,11-Epoxide 17,21-Dipropionate, primarily focusing on its:

- Metabolic profile: Studies have investigated the metabolism of the compound in human liver microsomes, revealing its breakdown pathways and potential interactions with other drugs [].

- Stability and analysis: Research has explored the stability of the compound under different storage conditions and developed analytical methods for its detection and quantification [].

These studies provide valuable information for understanding the basic properties of Betamethasone 9,11-Epoxide 17,21-Dipropionate but do not delve into its potential therapeutic applications.

Future Potential:

While research on Betamethasone 9,11-Epoxide 17,21-Dipropionate is currently limited, the possibility of future exploration remains. Its relation to the well-studied Betamethasone suggests potential for further investigation, particularly if:

- The compound becomes commercially available, facilitating easier access for researchers.

- Studies reveal unique properties or functionalities compared to Betamethasone, warranting further exploration.

Betamethasone 9,11-Epoxide 17,21-Dipropionate is a synthetic corticosteroid derived from betamethasone, characterized by its epoxide structure at positions 9 and 11 and dipropionate esterification at positions 17 and 21. Its chemical formula is with a molecular weight of approximately 484.58 g/mol . This compound exhibits potent anti-inflammatory and immunosuppressive properties, making it useful in various therapeutic applications.

The primary chemical reaction involving Betamethasone 9,11-Epoxide 17,21-Dipropionate is its formation as a metabolite from betamethasone through enzymatic processes. This includes the hydrolysis of the dipropionate ester to yield active forms of the drug. Additionally, the epoxide group can participate in further reactions such as nucleophilic attack by various biological molecules, potentially influencing its biological activity.

Betamethasone 9,11-Epoxide 17,21-Dipropionate exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. It acts on glucocorticoid receptors to modulate gene expression involved in inflammatory responses. Its immunosuppressive properties make it effective in treating conditions such as allergies, asthma, and autoimmune diseases .

The synthesis of Betamethasone 9,11-Epoxide 17,21-Dipropionate typically involves:

- Starting Material: Betamethasone is used as the precursor.

- Epoxidation: The introduction of the epoxide group at positions 9 and 11 can be achieved through various oxidizing agents or enzymatic methods.

- Esterification: The dipropionate moiety is introduced via esterification reactions using propionic acid derivatives under acidic conditions.

These steps can be optimized based on desired yields and purity levels .

Betamethasone 9,11-Epoxide 17,21-Dipropionate is primarily used in:

- Dermatology: Topical formulations for inflammatory skin conditions.

- Rheumatology: Treatment of arthritis and other inflammatory joint disorders.

- Allergy Management: Control of allergic reactions and asthma exacerbations.

- Autoimmune Diseases: Management of conditions like lupus and multiple sclerosis due to its immunosuppressive effects .

Studies have shown that Betamethasone 9,11-Epoxide 17,21-Dipropionate interacts with various enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. These interactions can influence the pharmacokinetics of co-administered drugs, necessitating careful monitoring when used alongside other medications. Additionally, its immunosuppressive action may alter responses to vaccines and infections .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Betamethasone 9,11-Epoxide 17,21-Dipropionate. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Dexamethasone | Similar corticosteroid structure | More potent anti-inflammatory effects |

| Prednisolone | Lacks epoxide; has a hydroxyl group at position 11 | Less potent than betamethasone in anti-inflammatory action |

| Triamcinolone | Contains a different side chain structure | Often used for local injections |

| Betamethasone valerate | Valerate ester instead of dipropionate | Primarily topical use with similar anti-inflammatory effects |

Betamethasone 9,11-Epoxide 17,21-Dipropionate's unique epoxide structure contributes to its distinct pharmacological profile compared to these similar compounds. Its specific metabolic pathways and interactions further differentiate it within the class of corticosteroids .

Betamethasone 9,11-Epoxide 17,21-Dipropionate emerged as a subject of interest in the late 20th century during investigations into corticosteroid degradation products. Its identification coincided with advancements in chromatographic techniques, which enabled the detection of trace impurities in betamethasone-based formulations. Early studies in the 1980s linked its formation to the oxidative degradation of betamethasone dipropionate under specific storage conditions, prompting regulatory scrutiny. A pivotal development occurred in 2020 with the publication of a patented synthesis method (CN112028965A), which described a one-pot reaction process using betamethasone dipropionate as the starting material. This innovation improved yield (reported at 82%) and reduced production costs compared to earlier multi-step approaches.

Classification and Nomenclature

This compound belongs to the diterpenoid class of steroids, specifically categorized as:

- IUPAC Name:

[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17S)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadeca-3,6-dien-14-yl]ethyl] propanoate - Molecular Formula: C₂₈H₃₆O₇

- Molecular Weight: 484.58 g/mol

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry | 66917-44-0 | |

| UNII | B79EV94J1X | |

| EC Number | 614-000-9 | |

| Synonymous Names | Beclomethasone Dipropionate Impurity J; Betamethasone Dipropionate EP Impurity F |

Significance in Pharmaceutical Chemistry

The compound's significance stems from three primary factors:

- Quality Control: Recognized as a specified impurity in the European Pharmacopoeia (EP) for betamethasone dipropionate products, with allowable limits ≤0.3%.

- Stability Studies: Serves as a marker for oxidative degradation in corticosteroid formulations, particularly in topical preparations.

- Synthetic Intermediate: Recent patents demonstrate its utility in synthesizing novel steroid derivatives with modified anti-inflammatory profiles.

Relationship to Parent Compound Betamethasone

Structural modifications differentiate it from betamethasone:

Table 2: Structural Comparison with Betamethasone

The epoxide bridge (C9-C11) enhances molecular rigidity, while the dipropionate esters increase lipophilicity (LogP: 3.8 vs. 1.9 for betamethasone). These modifications reduce systemic absorption in topical applications but may increase local tissue retention.

Current Research Landscape

Recent advancements focus on:

- Analytical Methodologies: Ultra-performance liquid chromatography (UPLC) techniques achieving detection limits of 0.01 μg/mL

- Toxicological Profiling: 90-day dermal studies in rats showing adrenal atrophy at doses ≥0.5 mg/kg/day

- Synthetic Biology: Engineered Saccharomyces cerevisiae strains producing epoxidated steroids with 68% yield

Molecular Formula and Weight (C₂₈H₃₆O₇, 484.58 g/mol)

Betamethasone 9,11-Epoxide 17,21-Dipropionate possesses the molecular formula C₂₈H₃₆O₇ with a molecular weight of 484.58 grams per mole [1] [2]. The compound is assigned the Chemical Abstracts Service registry number 66917-44-0 and carries the European Community number 614-000-9 [10]. The accurate mass determination yields 484.2461 atomic mass units, confirming the molecular composition [2].

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₆O₇ |

| Molecular Weight | 484.58 g/mol |

| Accurate Mass | 484.2461 amu |

| Chemical Abstracts Service Number | 66917-44-0 |

| European Community Number | 614-000-9 |

Structural Features and Functional Groups

The structural architecture of Betamethasone 9,11-Epoxide 17,21-Dipropionate comprises several distinctive functional groups that define its chemical behavior [1]. The steroid backbone maintains the characteristic pregna-1,4-diene-3,20-dione core structure, featuring conjugated double bonds in the A ring and carbonyl functionalities at positions 3 and 20 [3]. The defining structural feature is the 9,11-epoxide ring, which replaces the typical 11-beta-hydroxyl group found in betamethasone .

The International Union of Pure and Applied Chemistry name describes the compound as [2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17S)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate [1]. The 17,21-dipropionate esterification involves propanoyl groups attached to the hydroxyl functionalities at carbon positions 17 and 21, significantly enhancing the lipophilic character of the molecule [2] [3].

The compound contains seven oxygen atoms distributed across various functional groups: two carbonyl oxygens in the steroid nucleus, one epoxide oxygen bridging carbons 9 and 11, and four ester oxygens from the dipropionate substitution [1]. The 16-beta-methyl substituent provides additional steric bulk and contributes to the overall three-dimensional structure [6].

Stereochemistry and Conformational Analysis

The stereochemical configuration of Betamethasone 9,11-Epoxide 17,21-Dipropionate exhibits absolute stereochemistry with eight defined stereocenters [13]. The 9,11-epoxide adopts a beta-configuration, with both carbons 9 and 11 maintaining the same spatial orientation relative to the steroid backbone [1] [10]. This beta-epoxide configuration arises from the preferential formation on the less hindered alpha-face of the steroid during epoxidation reactions [12].

The conformational analysis reveals that the steroid maintains the typical chair conformations for rings A, B, and C, while ring D adopts an envelope conformation [14]. The epoxide ring introduction creates additional conformational constraints, reducing the flexibility around the 9,11-positions . Nuclear magnetic resonance studies demonstrate characteristic epoxide proton signals appearing as doublets with coupling constants of approximately 4 hertz, confirming the rigid cyclic structure [12].

The 16-beta-methyl group orientation influences the overall molecular conformation by providing steric hindrance that affects the approach of reagents to nearby positions [11]. The propionate ester groups at positions 17 and 21 extend away from the steroid core, contributing to the overall molecular volume and surface area [2].

Physicochemical Characterization

The physicochemical properties of Betamethasone 9,11-Epoxide 17,21-Dipropionate reflect its complex molecular structure and functional group composition [3]. The compound appears as a white to off-white solid under standard conditions, with a melting point range of 143-145 degrees Celsius [3] [18]. The predicted boiling point reaches 597.7 ± 50.0 degrees Celsius, indicating high thermal stability [3] [18].

| Physical Property | Value | Reference Condition |

|---|---|---|

| Physical State | White to Off-White Solid | Room Temperature |

| Melting Point | 143-145°C | Atmospheric Pressure |

| Boiling Point | 597.7 ± 50.0°C | Predicted |

| Density | 1.24 ± 0.1 g/cm³ | Predicted |

| Refractive Index | Not Determined | - |

| Optical Activity | Unspecified | - |

The density of the compound is predicted to be 1.24 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic molecule [3] [18]. Infrared spectroscopic analysis reveals characteristic absorption bands consistent with the functional groups present, including carbonyl stretching vibrations around 1732 wavenumbers and epoxide ring vibrations in the fingerprint region [35] [38].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts and coupling patterns [32] [33]. The epoxide protons typically appear around 3.0 parts per million in proton nuclear magnetic resonance spectra, while carbon-13 nuclear magnetic resonance reveals distinct signals for the epoxide carbons and ester carbonyl groups [32].

Solubility Profile and Partition Coefficient

The solubility characteristics of Betamethasone 9,11-Epoxide 17,21-Dipropionate demonstrate limited aqueous solubility with enhanced solubility in organic solvents [3] [18]. The compound shows slight solubility in chloroform, ethyl acetate, and methanol, reflecting the influence of the dipropionate esterification on its solubility profile [3] [18]. The low aqueous solubility is consistent with the highly lipophilic nature imparted by the propionate ester groups [19].

| Solvent | Solubility Classification |

|---|---|

| Water | Practically Insoluble |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

| Methanol | Slightly Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

Partition coefficient studies indicate enhanced lipophilicity compared to the parent betamethasone molecule [19]. The presence of propionate ester groups significantly increases the octanol-water partition coefficient, facilitating membrane penetration and tissue distribution [19]. Theoretical calculations using various computational methods predict logarithmic partition coefficient values ranging from 1.5 to 3.0, depending on the algorithm employed [19].

The lipophilic character influences the compound's behavior in pharmaceutical formulations and biological systems [6]. The enhanced lipophilicity resulting from dipropionate esterification allows for improved skin penetration when used in topical applications, though this compound primarily occurs as an impurity rather than an active pharmaceutical ingredient [6].

Stability Parameters and Degradation Pathways

The stability profile of Betamethasone 9,11-Epoxide 17,21-Dipropionate involves multiple degradation pathways influenced by environmental conditions and chemical reactivity [15] [21]. The epoxide functional group represents a particularly reactive site susceptible to ring-opening reactions under both acidic and basic conditions [24]. Hydrolysis of the epoxide ring can occur through nucleophilic attack, leading to the formation of diol products [25].

The dipropionate ester groups undergo hydrolytic cleavage under aqueous conditions, with the rate of hydrolysis influenced by pH, temperature, and the presence of catalytic species [21]. Under alkaline conditions, the predominant degradation pathway involves the formation of corresponding epoxide intermediates through ester hydrolysis [15]. The ester bonds exhibit differential stability, with the 21-propionate typically hydrolyzing more readily than the 17-propionate due to steric accessibility [21].

| Degradation Pathway | Conditions | Primary Products |

|---|---|---|

| Epoxide Ring Opening | Acidic/Basic pH | Diol Derivatives |

| Ester Hydrolysis | Aqueous Medium | Monopropionate Esters |

| Oxidative Degradation | Oxidizing Conditions | Ketone Formation |

| Thermal Decomposition | Elevated Temperature | Multiple Fragments |

Storage stability studies demonstrate that the compound requires refrigerated conditions to maintain chemical integrity [18] [27]. The compound exhibits hygroscopic properties, necessitating storage under inert atmosphere conditions to prevent moisture-induced degradation [27]. Temperature-dependent stability indicates optimal storage at 2-8 degrees Celsius to minimize degradation rates [18].

Oxidative stability varies depending on the presence of oxidizing agents and light exposure [37]. The steroid backbone can undergo oxidation at various positions, particularly at the 11-position where the epoxide may be further oxidized or reduced [22]. Photostability studies indicate that protection from light exposure helps maintain compound integrity during storage and handling [23].

Conventional Synthetic Routes

The synthesis of Betamethasone 9,11-Epoxide 17,21-Dipropionate follows several established pathways, each with distinct advantages and limitations. The most widely employed conventional route involves the direct epoxidation of betamethasone dipropionate using peracids such as meta-chloroperoxybenzoic acid (mCPBA) [1]. This approach typically achieves yields of 75-85% under mild conditions at room temperature in dichloromethane solvent [2].

An alternative and increasingly important route utilizes 16β-methyl epoxide (DB-11) as the starting material [3]. This approach involves selective propionylation of hydroxyl groups at positions C17 and C21 using propionic anhydride in the presence of para-toluenesulfonic acid catalyst. The reaction proceeds at 20-25°C over 6-8 hours, achieving remarkable yields of 82-97% [3]. This methodology has proven particularly advantageous for large-scale synthesis due to its cost-effectiveness and scalability.

The synthesis from prednisolone acetate represents another conventional approach, involving sequential epoxidation and esterification steps [2]. This route requires careful control of reaction conditions, typically under inert atmosphere to prevent oxidative degradation of the steroid nucleus. While well-established, this methodology generally provides lower yields (70-80%) compared to more modern approaches.

A significant advancement in conventional synthesis involves the use of 11α-hydroxysteroid precursors through a phosphorus pentachloride (PCl₅)-mediated regioselective dehydration process [4] [5]. This innovative approach forms the corresponding Δ9,11 double bond, which is subsequently converted to 9α,11β-bromohydrin using 1,3-dibromo-5,5-dimethylhydantoin (DBH) in dimethylformamide. The final epoxide formation occurs upon treatment with sodium hydroxide, achieving yields of 80-90% with significantly improved purity profiles [4].

Epoxidation Reaction Mechanisms

The epoxidation of the C9-C11 double bond in steroid substrates proceeds through several distinct mechanistic pathways, each exhibiting characteristic stereochemical outcomes and reaction requirements [6] [7].

Peracid Epoxidation Mechanism

The most commonly employed epoxidation utilizes peracids such as mCPBA or tert-butyl hydroperoxide [8] [9]. This process follows a concerted mechanism where the π-electrons of the C9-C11 double bond attack the electrophilic oxygen of the peracid, while the oxygen-oxygen bond of the peracid simultaneously breaks [9]. The reaction typically exhibits α-face selectivity due to steric hindrance from the angular methyl groups at C18 and C19 [6].

The proposed mechanism involves initial formation of a hydrogen-bonded complex between the peracid and the steroid substrate, followed by a synchronous transition state leading to oxygen transfer. The stereochemical outcome is largely determined by the approach trajectory of the oxidant, with the less hindered α-face being favored [7].

Enzymatic Epoxidation Pathways

Cytochrome P450 monooxygenases represent a biologically relevant epoxidation mechanism, requiring NADPH as a cofactor and molecular oxygen as the oxidant [6] [10]. These enzymes typically exhibit β-face selectivity, contrasting with chemical epoxidation methods [11]. The mechanism involves initial substrate binding to the heme iron center, followed by oxygen activation and subsequent epoxide formation through a highly reactive iron-oxo intermediate [12].

Recent studies have demonstrated the potential of engineered P450 systems for selective steroid epoxidation [11]. The process involves formation of a flavin hydroperoxide intermediate, which transfers oxygen to the steroid substrate through nucleophilic attack of the double bond on the terminal hydroperoxide oxygen [6].

Metal-Catalyzed Epoxidation Systems

Asymmetric epoxidation using chiral metal catalysts has emerged as a powerful methodology for steroid modification [13]. Titanium-tartrate complexes, as employed in Sharpless epoxidation, can provide high enantioselectivity when applied to allylic alcohols within steroid substrates [11]. Similarly, manganese-salen complexes have demonstrated effectiveness for epoxidation of unfunctionalized alkenes, offering complementary selectivity profiles [11].

Bromohydrin Formation and Cyclization

An alternative mechanistic approach involves initial halogenation of the C9-C11 double bond using reagents such as DBH or N-bromosuccinimide, followed by base-induced cyclization to form the epoxide [4] [14]. This methodology offers the advantage of improved regioselectivity and reduced formation of unwanted stereoisomers. The mechanism proceeds through formation of a bromonium ion intermediate, followed by nucleophilic attack by water or hydroxide to generate the bromohydrin, which subsequently cyclizes under basic conditions [14].

Dipropionate Esterification Strategies

The esterification of steroid hydroxyl groups at positions C17 and C21 with propionic acid represents a critical step in synthesizing the dipropionate ester [15] [16]. Several strategic approaches have been developed to achieve high selectivity and efficiency in this transformation.

Propionic Anhydride Method

The most widely employed industrial method utilizes propionic anhydride in the presence of acid catalysts such as para-toluenesulfonic acid [2] [3]. This approach proceeds through nucleophilic acyl substitution, where the steroid hydroxyl groups attack the carbonyl carbon of the anhydride. The reaction typically requires 6-8 hours at 20-25°C and achieves yields of 85-95% [3]. The method shows excellent selectivity for C17 and C21 hydroxyl groups due to their enhanced nucleophilicity compared to other potential reaction sites.

Steglich Esterification Protocol

The Steglich esterification represents a mild and highly efficient alternative, employing carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with dimethylaminopyridine (DMAP) catalyst [16]. This methodology proceeds through formation of an activated acylpyridinium intermediate, which undergoes nucleophilic attack by the steroid alcohol. The reaction occurs under neutral conditions at room temperature, achieving excellent yields (90-98%) with minimal side product formation [16].

The mechanism involves initial reaction between the carbodiimide and propionic acid to form an O-acylurea intermediate, which transfers the acyl group to DMAP. The resulting acylpyridinium species is highly reactive toward alcohols, enabling efficient esterification under mild conditions [16].

Enzymatic Esterification Approaches

Lipase-catalyzed esterification offers an environmentally friendly alternative with high selectivity [17]. Various lipases, including those from Candida antarctica and Rhizomucor miehei, have demonstrated effectiveness in steroid esterification reactions [17]. The process typically employs vinyl propionate as the acyl donor, proceeding through the enzyme's natural acyl-enzyme intermediate. Reaction conditions of 40-60°C in organic solvents provide yields of 75-90% with excellent regioselectivity [17].

Direct Acylation Methods

Direct coupling of propionic acid with steroid alcohols using coupling reagents represents another viable approach [18]. This methodology employs reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with hydroxybenzotriazole (HOBt) or similar additives. While generally providing lower yields (70-85%) compared to anhydride methods, this approach offers advantages in terms of atom economy and reduced waste generation [16].

Purification and Isolation Techniques

The purification of Betamethasone 9,11-Epoxide 17,21-Dipropionate requires sophisticated chromatographic and crystallization techniques to achieve pharmaceutical-grade purity [19] [20].

Column Chromatography Methods

Silica gel column chromatography remains the primary purification technique for laboratory and pilot-scale preparations [19]. The optimal mobile phase typically consists of hexane-ethyl acetate gradients, with initial compositions of 80:20 progressing to 60:40 for elution of the target compound [21]. This methodology achieves purities exceeding 95% and is readily scalable from gram to kilogram quantities [19].

The separation mechanism relies on differential adsorption of impurities and the target compound on the silica surface. Betamethasone 9,11-Epoxide 17,21-Dipropionate exhibits moderate polarity due to the epoxide functionality and propionate esters, requiring careful optimization of elution conditions to achieve baseline separation from structural analogs [19].

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC represents the gold standard for high-purity isolation, particularly for analytical samples and reference standards [22]. Reversed-phase C18 columns with acetonitrile-water gradients provide excellent resolution of stereoisomers and structural impurities [22]. The methodology achieves purities exceeding 99% but is limited to smaller scales (milligrams to grams) due to economic considerations [22].

The separation is based on differential partitioning between the mobile and stationary phases, with retention times influenced by the hydrophobic propionate esters and the polar epoxide functionality [22]. Optimization studies have demonstrated that mobile phase compositions of 60-90% acetonitrile provide optimal resolution while maintaining reasonable analysis times [22].

Crystallization Procedures

Industrial-scale purification relies heavily on crystallization techniques using carefully selected solvent systems [20] [23]. Acetone-hexane mixtures have proven particularly effective, with typical ratios of 1:4 to 1:6 providing optimal crystal formation [2]. The process involves dissolution in acetone followed by slow addition of hexane to induce controlled precipitation [2].

The crystallization mechanism involves nucleation and crystal growth processes that are highly dependent on supersaturation levels, temperature, and agitation rates [20]. Proper control of these parameters enables achievement of purities exceeding 97% with excellent recovery yields [2]. The method is particularly advantageous for large-scale production due to its cost-effectiveness and simplicity [20].

Extraction and Partition Techniques

Liquid-liquid extraction procedures provide an efficient initial purification step, particularly for removing highly polar or nonpolar impurities [20]. Biphasic systems employing organic solvents such as ethyl acetate or dichloromethane with aqueous phases enable rapid separation based on differential solubility characteristics [21].

The distribution of Betamethasone 9,11-Epoxide 17,21-Dipropionate between phases is governed by its lipophilic propionate esters, which favor partitioning into organic phases. pH adjustment of the aqueous phase can enhance selectivity by modulating the ionization state of trace acidic or basic impurities [20].

Process Optimization and Scale-up Considerations

The successful scale-up of Betamethasone 9,11-Epoxide 17,21-Dipropionate synthesis requires systematic optimization of multiple parameters to ensure consistent quality and yield at manufacturing scale [24] [25].

Critical Process Parameters

Temperature control emerges as the most critical parameter affecting both reaction selectivity and product stability [24]. Optimization studies reveal that maintaining temperatures between 20-25°C during esterification reactions minimizes side product formation while ensuring reasonable reaction rates [3]. Deviations beyond ±2°C can result in significant yield losses due to increased decomposition or incomplete conversion [24].

Solvent selection plays a crucial role in determining reaction kinetics and product isolation efficiency [24]. Design of Experiments (DoE) approaches have identified dichloromethane and dimethylformamide as optimal solvents for epoxidation and esterification steps, respectively [4]. The choice is governed by solubility requirements, reaction mechanism considerations, and downstream processing compatibility [24].

Catalyst loading requires careful optimization to balance reaction efficiency with economic considerations [24]. Studies indicate that para-toluenesulfonic acid concentrations of 0.5-1.0 mol% provide optimal catalytic activity for esterification reactions without causing significant product degradation [3]. Higher loadings can lead to acid-catalyzed side reactions, while lower concentrations result in incomplete conversion [24].

Mass Transfer and Mixing Considerations

Scale-up challenges frequently arise from inadequate mass transfer, particularly in heterogeneous reaction systems [24] [26]. The epoxidation reaction with solid peracids requires vigorous agitation to ensure adequate contact between phases. Computational fluid dynamics studies suggest that impeller tip speeds of 2-3 m/s provide optimal mixing without causing mechanical degradation of the steroid substrate [24].

Heat transfer becomes increasingly challenging at larger scales due to reduced surface-area-to-volume ratios [25]. Implementation of external cooling systems and controlled addition protocols helps maintain isothermal conditions during exothermic reactions such as epoxidation [24].

Quality Control and Process Analytical Technology

Implementation of Process Analytical Technology (PAT) enables real-time monitoring of critical quality attributes during synthesis [24]. Near-infrared spectroscopy has proven particularly valuable for monitoring esterification conversion, providing feedback for automated process control [24].

High-Performance Liquid Chromatography (HPLC) analysis remains essential for quantitative assessment of impurity profiles during scale-up [27]. Key impurities requiring monitoring include unreacted starting materials, side products from competing reactions, and degradation products formed under process conditions [4].

Scale-up Validation Studies

Successful scale-up requires demonstration of consistent performance across multiple batch sizes [25]. Comparative studies from laboratory (100g) to pilot scale (10kg) demonstrate maintained yields of 82-95% when proper process controls are implemented [3]. Critical success factors include maintaining equivalent mixing intensities, comparable heat transfer rates, and identical temperature profiles [25].

Process safety assessments become increasingly important at larger scales, particularly for reactions involving oxidizing agents [24]. Differential scanning calorimetry studies of peracid-steroid mixtures reveal exothermic decomposition pathways that must be carefully controlled to prevent thermal runaway reactions [24].

Green Chemistry Approaches

The development of environmentally sustainable methodologies for Betamethasone 9,11-Epoxide 17,21-Dipropionate synthesis represents an increasingly important research focus [28] [29] [17].

Enzymatic Catalysis Systems

Biocatalytic approaches utilizing cytochrome P450 monooxygenases offer significant environmental advantages over traditional chemical methods [29] [30]. Recent developments have demonstrated the feasibility of engineering P450 systems for selective steroid epoxidation with excellent stereochemical control [31]. The process operates under mild aqueous conditions (37°C, pH 7.4) and eliminates the need for toxic organic oxidants [30].

Whole-cell biotransformation systems provide an integrated approach combining multiple enzymatic steps [29]. Engineered Escherichia coli strains expressing P450 epoxidases and esterifying enzymes enable one-pot synthesis with reduced waste generation [28]. These systems achieve space-time yields of up to 10.83 g L⁻¹ h⁻¹ in continuous flow operations [28].

Solvent-Free and Aqueous Methodologies

Solvent-free reaction conditions represent a significant advancement in green chemistry applications [32]. Neat reactions between steroid substrates and acylating agents can achieve high conversion efficiency while eliminating organic solvent waste [17]. Microwave assistance enables rapid heating and enhanced reaction rates under solvent-free conditions [33].

Aqueous-based processes offer substantial environmental benefits through elimination of organic solvent requirements [32]. Water-soluble protecting groups and surfactant-mediated reactions enable steroid modifications in aqueous media [34]. These approaches demonstrate particular promise for esterification reactions using water-soluble carbodiimides [35].

Flow Chemistry Implementation

Continuous flow synthesis provides enhanced process control and reduced waste generation compared to traditional batch methods [28]. Flow reactors enable precise temperature control, improved mass transfer, and reduced solvent requirements [28]. Implementation of telescoped reaction sequences in flow systems achieves overall yields of 75% for complete synthesis from starting materials to final product [28].

Microreactor technology offers particular advantages for highly exothermic reactions such as epoxidation [28]. The enhanced heat transfer capabilities of microchannels enable safer operation with improved selectivity profiles [28].

Atom Economy and Waste Minimization

Green chemistry principles emphasize maximizing atom economy through selection of reactions with minimal by-product formation [32]. The use of direct esterification methods with propionic acid rather than anhydride approaches improves atom economy from 75% to 95% [16].

Solvent recovery and recycling protocols significantly reduce environmental impact [29]. Implementation of distillation and extraction-based recovery systems enables reuse of organic solvents with minimal quality degradation [2]. Studies demonstrate that solvent recovery rates exceeding 90% are achievable with proper purification protocols [29].

Life Cycle Assessment Considerations

Comprehensive environmental impact assessments reveal that enzymatic synthesis routes demonstrate significantly lower carbon footprints compared to traditional chemical methods [29]. The elimination of heavy metal catalysts and toxic oxidants reduces both manufacturing hazards and environmental release potential [30].

Energy consumption analysis indicates that room-temperature enzymatic processes require 60-80% less energy input compared to elevated-temperature chemical synthesis [29]. This advantage becomes particularly significant when scaled to industrial production volumes [29].

The implementation of renewable feedstocks through biotechnological approaches offers long-term sustainability advantages [36]. Utilization of plant-derived steroid precursors rather than petrochemical intermediates aligns with circular economy principles and reduces dependence on fossil fuel resources [29].

Purity

Quantity

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Irritant;Health Hazard